molecular formula C12H12N2O2S B111562 Sulfabenz CAS No. 127-77-5

Sulfabenz

Cat. No. B111562
CAS RN: 127-77-5
M. Wt: 248.3 g/mol
InChI Key: YBUXKQSCKVQATK-UHFFFAOYSA-N
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Description

Sulfabenz is a compound with the molecular formula C12H12N2O2S . It is also known by other names such as 4-Amino-N-phenylbenzenesulfonamide .


Molecular Structure Analysis

The molecular weight of Sulfabenz is 248.30 g/mol . The InChI representation of its structure is InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2 .


Physical And Chemical Properties Analysis

Sulfabenz has a density of 1.4±0.1 g/cm³, a boiling point of 445.1±47.0 °C at 760 mmHg, and a flash point of 223.0±29.3 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Field: Chemical Science

Application Summary

The compound 4-Amino-N-phenylbenzenesulfonamide is used in the prediction of the aqueous pKa values of sulfonamide drugs . This is important because the sulfonamide group features heavily in pharmaceutical and agrochemical compounds .

Methods of Application

Models are constructed for three variants of the SO2NHR group: primary benzene sulfonamide derivatives, N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues, and phenylsulfonylureas . The models use equilibrium bond lengths as a powerful descriptor of ionization feasibility .

Results or Outcomes

The study found that strongly correlated linear relationships exist between equilibrium bond lengths of the sulfonamide group and aqueous pKa values . The researchers also identified that literature values for drug compounds celecoxib, glimepiride, and glipizide are inaccurate . Their newly measured experimental values match their initial predictions to within 0.26 pKa units, whereas previous values were found to deviate by up to 1.68 pKa units .

properties

IUPAC Name

4-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXKQSCKVQATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046287
Record name Sulfabenz
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URL https://comptox.epa.gov/dashboard/DTXSID9046287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfabenz

CAS RN

127-77-5
Record name Sulfabenz
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Record name Sulfabenz [USAN:INN]
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Record name Sulfabenz
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Record name Benzenesulfonamide, 4-amino-N-phenyl-
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Record name Sulfabenz
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Record name Sulfabenz
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Record name SULFABENZ
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Synthesis routes and methods

Procedure details

An aqueous 6N solution of HCl (40 mL) was cautiously added with stirring to a solution of 3 (20 g, 68 mmol) in ethanol (80 mL). After heating under reflux for 3 h, the reaction mixture was evaporated to dryness in vacuo and the residue was dissolved in water. The pH of the solution was adjusted to 8-9 using 1N aq. NH4OH. After stirring for 1 h, the white solid that gradually precipitated was collected by filtration. The filter cake was washed with ice-cold water, dried under vacuum, and recrystallized from hot ethanol to give to give 4-amino-N-phenyl-benzenesulfonamide (4) (also called 207-33 or LED207) (10.9 g, 65%) as a white solid, mp 194-195° C. 1H NMR (CD3COCD3, 300 MHz) δ 8.64 (br s, 1H), 7.50-7.45 (m, 2H), 7.25-7.18 (m, 4H), 7.04-6.98 (m, 1H), 6.67-6.62 (m, 2H), 5.44 (br s, 2H); 13C NMR (CD3COCD3, 75 MHz) δ 152.9, 138.8, 129.3 (2C), 129.1 (2C), 126.3, 124.0, 120.5 (2C), 113.1 (2C).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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